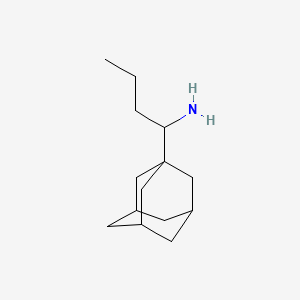

1-(1-Adamantyl)butan-1-amine

Descripción general

Descripción

1-(1-Adamantyl)butan-1-amine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

This compound contains a total of 42 bonds; 17 non-H bonds, 3 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 primary amine (aliphatic) . The molecular formula is C14H25N, and the molecular weight is 207.36 .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .Aplicaciones Científicas De Investigación

Antiviral Activity

1-(1-Adamantyl)butan-1-amine and its derivatives have demonstrated significant antiviral activities. For instance, adamantyl-containing aminoketones and their derivatives have been characterized for antiviral properties, indicating the potential use of these compounds in combating viral infections (Makarova et al., 2003). Additionally, adamantane derivatives have shown activity against smallpox vaccine virus, with some compounds exhibiting high anti-smallpox activity (Moiseev et al., 2012).

Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized and evaluated for their neuroprotective activities. These compounds demonstrate potential as multifunctional drugs in neuroprotection, inhibiting various neurological pathways and showing antioxidative properties (Joubert et al., 2011).

Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of biologically active compounds. Its utility is exemplified in the one-pot synthesis of 1-adamantylhydrazine, which is used in bacterial studies and possesses a broad spectrum of medicinal properties (Bossmann et al., 2020).

Pharmaceutical Chemistry

Adamantane derivatives, including this compound, are explored for their potential in pharmaceutical applications. The synthesis and reactivity of monomeric arylpalladium halide complexes with adamantane-based ligands have been studied, indicating applications in palladium-catalyzed cross-coupling reactions (Stambuli et al., 2002).

Metal Complexes

Adamantane-based amines are used in the synthesis of metal complexes. For example, metal complexes of 3s,5s,7s-adamantan-1-amine with metals of biological interest have been synthesized, showcasing the potential of these compounds in coordination chemistry and their biological relevance (Sultana et al., 2014).

Mecanismo De Acción

Target of Action

Adamantane derivatives, which include 1-(1-adamantyl)butan-1-amine, are known to interact with various biological targets, including viral proteins and cellular receptors .

Mode of Action

Adamantane derivatives are known for their high lipophilicity and unique geometry, which enhance their permeability and adsorption with respect to cell membranes . This allows them to interact effectively with their targets, leading to various biological effects.

Biochemical Pathways

It’s worth noting that adamantane derivatives can suppress early stages of the virus reproductive cycle , suggesting they may interfere with viral entry or replication pathways.

Pharmacokinetics

The high lipophilicity of adamantane derivatives generally improves their stability and bioavailability .

Result of Action

Adamantane derivatives are known to exhibit a broad spectrum of biological activity, including antiviral effects . They can inhibit the action of viruses, potentially leading to a decrease in viral replication and spread.

Direcciones Futuras

Adamantane derivatives have potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a promising area of research . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .

Propiedades

IUPAC Name |

1-(1-adamantyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13H,2-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNAVLAJZAGVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239916 | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60196-91-0 | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

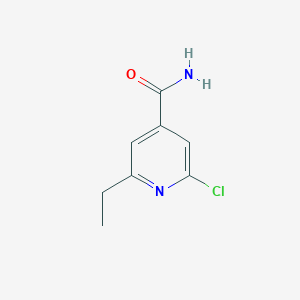

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)

![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)